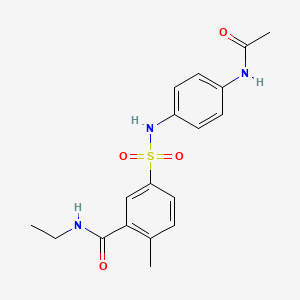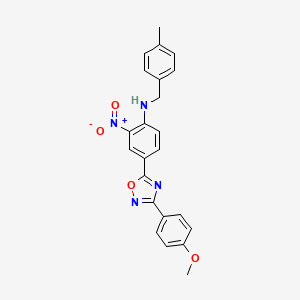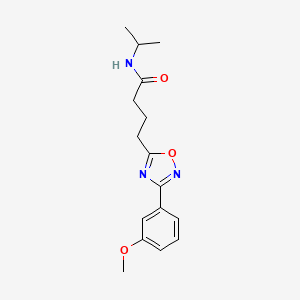
5-(benzylsulfamoyl)-N-ethyl-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzylsulfamoyl)-N-ethyl-2-methylbenzamide, also known as BZM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. BZM is a member of the sulfonamide class of compounds and has been shown to possess a range of biological activities, making it a promising candidate for further research.
作用機序
The exact mechanism of action of 5-(benzylsulfamoyl)-N-ethyl-2-methylbenzamide is not fully understood, but it is believed to act by blocking the activity of certain enzymes in the brain that are involved in the transmission of pain signals. Additionally, 5-(benzylsulfamoyl)-N-ethyl-2-methylbenzamide has been shown to modulate the activity of certain neurotransmitters, including GABA and glutamate, which are known to play a role in the development of seizures and other neurological disorders.
Biochemical and Physiological Effects:
5-(benzylsulfamoyl)-N-ethyl-2-methylbenzamide has been shown to have a range of biochemical and physiological effects, including the ability to reduce pain and inflammation, lower blood pressure, and improve cognitive function. It has also been shown to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of 5-(benzylsulfamoyl)-N-ethyl-2-methylbenzamide is its relatively low toxicity, which makes it a safe compound to work with in the laboratory. Additionally, its ability to modulate the activity of certain neurotransmitters and enzymes makes it a useful tool for studying the underlying mechanisms of neurological disorders. However, one limitation of 5-(benzylsulfamoyl)-N-ethyl-2-methylbenzamide is its limited solubility in water, which can make it difficult to work with in some experimental settings.
将来の方向性
There are several potential future directions for research on 5-(benzylsulfamoyl)-N-ethyl-2-methylbenzamide. One area of interest is the development of new drugs based on the structure of 5-(benzylsulfamoyl)-N-ethyl-2-methylbenzamide that may have improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of 5-(benzylsulfamoyl)-N-ethyl-2-methylbenzamide and its potential applications in the treatment of neurological disorders. Finally, studies on the safety and toxicity of 5-(benzylsulfamoyl)-N-ethyl-2-methylbenzamide are needed to determine its suitability for use in human clinical trials.
合成法
The synthesis of 5-(benzylsulfamoyl)-N-ethyl-2-methylbenzamide involves a multi-step process that begins with the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The resulting compound is then reacted with N-ethylbenzylamine to form N-ethyl-2-methylbenzamide. The final step involves the reaction of N-ethyl-2-methylbenzamide with sulfamic acid to form 5-(benzylsulfamoyl)-N-ethyl-2-methylbenzamide.
科学的研究の応用
5-(benzylsulfamoyl)-N-ethyl-2-methylbenzamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess significant anticonvulsant and analgesic properties, making it a promising candidate for the development of new drugs to treat neurological disorders such as epilepsy and chronic pain.
特性
IUPAC Name |
5-[(4-acetamidophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-4-19-18(23)17-11-16(10-5-12(17)2)26(24,25)21-15-8-6-14(7-9-15)20-13(3)22/h5-11,21H,4H2,1-3H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUUORFRCWZJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692724.png)


![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7692733.png)





![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7692766.png)
